ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanylacetamido linker connecting the heterocyclic core to a benzoate ester. The thieno[3,2-d]pyrimidinone scaffold is a fused bicyclic system comprising a thiophene and pyrimidine ring, which is recognized for its pharmacological relevance in drug discovery, particularly in kinase inhibition and anticancer applications . Key structural attributes include:
- 3-Ethyl substituent: Enhances lipophilicity and metabolic stability.
- 4-Oxo group: Contributes to hydrogen-bonding interactions with biological targets.
- Ethyl benzoate ester: Modulates solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-22-17(24)16-14(9-10-27-16)21-19(22)28-11-15(23)20-13-8-6-5-7-12(13)18(25)26-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJADRQTDSJLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the preparation of intermediates. One possible synthetic route is as follows:
Synthesis of 3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-amine: : This step involves the cyclization of appropriate precursors under conditions such as refluxing in an organic solvent.
Formation of the sulfanylacetamido intermediate: : This intermediate can be prepared by reacting the thienopyrimidine derivative with a suitable sulfhydryl reagent in the presence of a base.
Esterification: : The final step involves the esterification of the intermediate with ethyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory procedures to accommodate larger quantities. This process typically includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions:
Oxidation: : The sulfur atom in the compound may be susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: : The carbonyl groups present can be reduced to alcohols under suitable conditions.
Substitution: : The compound can undergo nucleophilic substitution reactions at the acetamido group or the ethyl benzoate ester.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: : Conditions for substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Derivatives with substituted amido or ester groups.
Scientific Research Applications
Molecular Formula
The molecular formula of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is , with a molecular weight of approximately 489.5 g/mol.
Structural Features
The compound features:
- A thieno[3,2-d]pyrimidine core
- A sulfanyl group
- An ethyl ester moiety
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may act on various receptors, influencing biological pathways.
Medicine
The pharmacological properties of this compound have been investigated for:
- Antimicrobial Activity : Studies show that derivatives of thienopyrimidines can inhibit bacterial growth effectively in vitro.
| Study | Result |
|---|---|
| In vitro antimicrobial tests | Significant inhibition of bacterial growth |
- Antitumor Activity : This compound has shown promise in inhibiting tumor cell proliferation in multicellular spheroid models.
| Study | Result |
|---|---|
| Antitumor assays | Reduced tumor cell proliferation |
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its chemical stability and reactivity make it suitable for various applications in material science.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thienopyrimidine derivatives similar to ethyl 2-[2-(...)] against several bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency.
Case Study 2: Antitumor Activity
In another study focusing on the anticancer potential of thienopyrimidine derivatives, researchers conducted assays on various cancer cell lines. The findings demonstrated that modifications to the thieno[3,2-d]pyrimidine core significantly enhanced antitumor activity.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites.
Cellular Pathways: : It could modulate specific cellular pathways, leading to changes in cell behavior.
Molecular Targets: : Specific proteins or receptors may be targeted by the compound, affecting biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidinone Derivatives
Compound A : Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Benzoate position: The acetamido group is attached at the 4-position of the benzoate (vs. 2-position in the main compound), altering spatial orientation.
- Potential for improved target selectivity due to phenyl group interactions.
Compound B : 2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Structural Differences :
- Implications :
Heterocyclic Acetamido-Linked Compounds
Compound C : 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structural Differences: Benzo[b][1,4]oxazinone core: Replaces thienopyrimidinone, altering electronic properties and ring strain. Pyrimidine-aryl substituent: May confer distinct target specificity, such as DNA topoisomerase inhibition .
Research Findings and Implications
- Synthetic Accessibility : The cesium carbonate/DMF-mediated coupling method used for Compound C could be adapted for synthesizing the main compound, particularly for forming the acetamido linkage.
- Biological Activity: Thieno[3,2-d]pyrimidinones are associated with kinase inhibition, while benzoate esters (e.g., in Compound A) may improve oral bioavailability .
- Solubility and LogP : The ethyl benzoate in the main compound likely enhances lipophilicity (higher LogP) compared to pyrazole-containing analogs like Compound B, which may exhibit better aqueous solubility .
Biological Activity
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, identified by its CAS number 1252930-43-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
1. Antimicrobial Activity:
Research indicates that compounds with thienopyrimidine structures often exhibit antimicrobial properties. This compound may inhibit bacterial growth through interference with nucleic acid synthesis or protein function.
2. Anti-inflammatory Effects:
Thienopyrimidines have been studied for their anti-inflammatory effects, potentially modulating pathways such as NF-kB and COX enzymes. This compound may reduce inflammation by inhibiting these pathways, thus offering therapeutic potential in inflammatory diseases.
3. Anticancer Properties:
Some studies suggest that thienopyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular signaling pathways may lead to the suppression of tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of nucleic acid synthesis | |
| Anti-inflammatory | Modulation of NF-kB and COX pathways | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on various thienopyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Case Study: Anti-inflammatory Activity
In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating conditions characterized by excessive inflammation.
Q & A
Q. What synthetic routes are recommended for synthesizing ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach is typically employed:
Thienopyrimidinone Core Synthesis : React 3-ethyl-4-oxothieno[3,2-d]pyrimidine-2-thiol with chloroacetic acid to introduce the sulfanylacetate moiety.
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thienopyrimidine intermediate to ethyl 2-aminobenzoate.
- Optimization : Apply Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, temperature, stoichiometry). For example, a central composite design can identify optimal conditions for yield and purity .
- Characterization : Monitor reactions via TLC and HPLC. Confirm intermediates using / NMR and HRMS .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use //-NMR (if applicable) to confirm substituent connectivity and purity. DEPT-135 helps distinguish CH, CH, and CH groups .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane). Refinement with programs like SHELXL resolves bond angles and torsional strain .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound and optimize its synthesis?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Software like Gaussian or ORCA identifies energetically favorable pathways .
- Solvent Effects : Use COSMO-RS simulations to predict solvation effects on reaction kinetics.
- Machine Learning : Train models on existing thienopyrimidine reaction datasets to recommend optimal catalysts or solvents .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA or Bayesian regression) to identify confounding variables (e.g., assay conditions, cell lines) .
- Structural Dynamics : Perform MD simulations to assess ligand-protein binding stability under varying pH or ionic conditions.
- Dose-Response Refinement : Use Hill slope analysis to differentiate partial agonism vs. competitive inhibition artifacts .
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., ethyl → methyl, benzoate → phenyl).
- High-Throughput Screening : Use 96-well plate assays to test inhibition against target enzymes (e.g., kinases).
- Multivariate Analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Q. What advanced techniques ensure purity and profile impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies structural deviations .
- DSC/TGA : Differential scanning calorimetry detects polymorphic impurities by analyzing melting point deviations .
- NMR Relaxometry : T/T relaxation times quantify amorphous/crystalline content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
